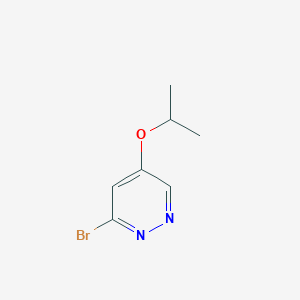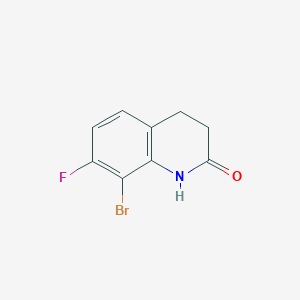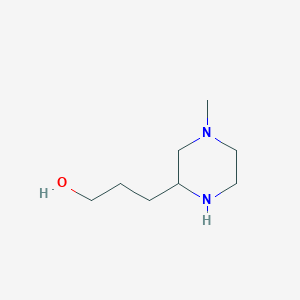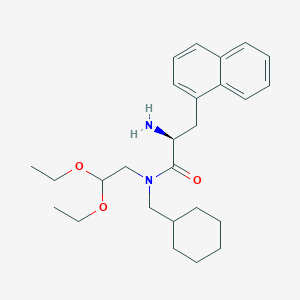
3-Bromo-5-isopropoxypyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-isopropoxypyridazine: is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of bromine and isopropoxy groups in the 3 and 5 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropoxypyridazine typically involves the bromination of 5-isopropoxypyridazine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-isopropoxypyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form pyridazine N-oxides or reduction reactions to remove the bromine atom.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: 3-Amino-5-isopropoxypyridazine, 3-Thio-5-isopropoxypyridazine.
Oxidation Products: this compound N-oxide.
Coupling Products: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-isopropoxypyridazine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. It serves as a precursor for various functionalized pyridazines and other nitrogen-containing heterocycles.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives can act as intermediates in the synthesis of herbicides, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-isopropoxypyridazine and its derivatives depends on their specific application. In biological systems, these compounds may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom can enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-iodopyridazine: Similar structure but with an iodine atom instead of an isopropoxy group.
3-Bromo-5-methoxypyridazine: Contains a methoxy group instead of an isopropoxy group.
3-Bromo-5-phenoxypyridazine: Contains a phenoxy group instead of an isopropoxy group.
Uniqueness: 3-Bromo-5-isopropoxypyridazine is unique due to the presence of the isopropoxy group, which can influence its reactivity and physical properties. This makes it a versatile intermediate in organic synthesis, offering different reactivity patterns compared to its analogs.
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
3-bromo-5-propan-2-yloxypyridazine |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-6-3-7(8)10-9-4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
JGMJVYJBGIIGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)


![2-(tert-Butyl)-6-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13110305.png)



![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13110337.png)
![4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol](/img/structure/B13110348.png)
